1-Methyl-8-(trifluoromethyl)naphthalene
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Overview
Description
1-Methyl-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C12H9F3 It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a trifluoromethyl group is attached to the eighth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-8-(trifluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the trifluoromethylation of 1-methylnaphthalene using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and may require a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-8-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Methyl-substituted naphthalenes.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1-Methyl-8-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-Methyl-8-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)naphthalene: Similar structure but lacks the methyl group at the first position.
2-Methyl-8-(trifluoromethyl)naphthalene: Similar structure but with the methyl group at the second position.
1-Methyl-7-(trifluoromethyl)naphthalene: Similar structure but with the trifluoromethyl group at the seventh position
Uniqueness
1-Methyl-8-(trifluoromethyl)naphthalene is unique due to the specific positioning of the methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts unique electronic properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9F3 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
1-methyl-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13,14)15/h2-7H,1H3 |
InChI Key |
IHEHGVBEXCDBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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